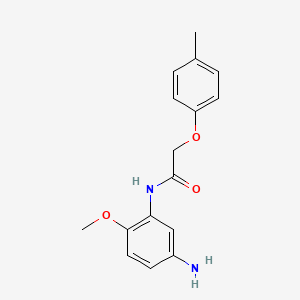
N-(5-Amino-2-methoxyphenyl)-2-(4-methylphenoxy)-acetamide
Overview
Description
N-(5-Amino-2-methoxyphenyl)-2-(4-methylphenoxy)-acetamide: is an organic compound with potential applications in various scientific fields. This compound features a complex structure with both amine and ether functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(5-Amino-2-methoxyphenyl)-2-(4-methylphenoxy)-acetamide typically begins with 5-amino-2-methoxybenzoic acid and 4-methylphenol.
Reaction Steps:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine and ether functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a catalyst in organic reactions.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions.
- Used in the development of assays to detect specific biological activities.
Medicine:
- Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
- Studied for its potential therapeutic effects in treating certain diseases.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Investigated for its potential use in the development of new polymers and coatings.
Mechanism of Action
The mechanism by which N-(5-Amino-2-methoxyphenyl)-2-(4-methylphenoxy)-acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
- N-(4-Amino-2-methoxyphenyl)-2-(4-methylphenoxy)-acetamide
- N-(5-Amino-2-ethoxyphenyl)-2-(4-methylphenoxy)-acetamide
- N-(5-Amino-2-methoxyphenyl)-2-(4-ethylphenoxy)-acetamide
Comparison:
- N-(5-Amino-2-methoxyphenyl)-2-(4-methylphenoxy)-acetamide is unique due to its specific substitution pattern, which affects its reactivity and interactions with molecular targets.
- The presence of the methoxy group at the 2-position and the methyl group at the 4-position provides distinct steric and electronic properties compared to similar compounds.
- These differences can influence the compound’s solubility, stability, and overall biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-3-6-13(7-4-11)21-10-16(19)18-14-9-12(17)5-8-15(14)20-2/h3-9H,10,17H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUAVUGCFWFXCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B3072152.png)
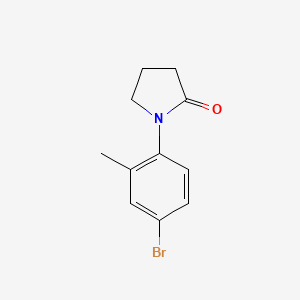

amine](/img/structure/B3072181.png)

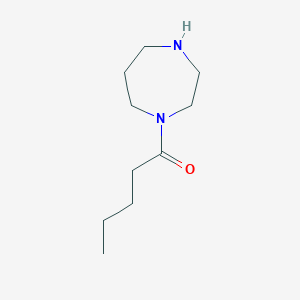
![2-[(3-Methylpiperidin-1-YL)methyl]aniline](/img/structure/B3072202.png)
![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetic acid](/img/structure/B3072215.png)
![5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B3072221.png)


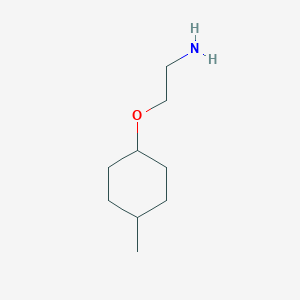
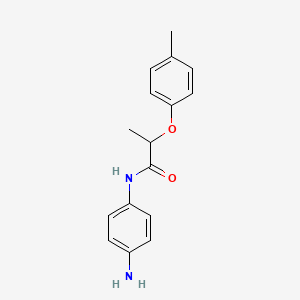
![{4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2-yl}acetonitrile](/img/structure/B3072259.png)
